2-Methoxybutane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-methoxybutane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-3-5(9-2)4-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
FKTSDZBNAJQQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS(=O)(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methoxybutane 1 Sulfonamide
Established Reaction Pathways for the Synthesis of Sulfonamide Functional Groups
The construction of the sulfonamide moiety can be achieved through several reliable synthetic routes. These methods primarily involve the formation of a sulfur-nitrogen bond.
A prevalent and widely utilized method for synthesizing sulfonamides is the reaction of a sulfonyl halide, most commonly a sulfonyl chloride, with a primary or secondary amine or ammonia (B1221849). ijarsct.co.innih.govwikipedia.org This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. ijarsct.co.in
The general reaction is as follows:
R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl
This method's versatility and the commercial availability of a vast number of sulfonyl chlorides and amines contribute to its widespread application. nih.govevitachem.com
While the reaction of sulfonyl chlorides with amines is a mainstay, several alternative methods for sulfonamide synthesis have been developed to address limitations such as the availability or stability of the required sulfonyl chloride. nih.gov These alternative routes offer greater flexibility and tolerance for various functional groups.
One notable alternative involves the oxidation of thiols or their derivatives. Thiols can be oxidized in situ to generate sulfonyl chlorides, which then react with an amine in a one-pot procedure. researchgate.netorganic-chemistry.org Oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of a chloride source or a combination of hydrogen peroxide and thionyl chloride have been effectively used for this transformation. organic-chemistry.org
Another approach utilizes sulfonic acids or their salts as starting materials. researchgate.netorganic-chemistry.org These can be converted to sulfonamides directly under microwave irradiation, a method that often provides high yields and accommodates a good range of functional groups. researchgate.netorganic-chemistry.org
More recent strategies include metal-catalyzed coupling reactions. For instance, the coupling of sodium sulfinates with amines, mediated by catalysts like ammonium (B1175870) iodide, has emerged as an effective method. d-nb.info Additionally, the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), allows for the insertion of a sulfur dioxide group into molecules, providing a pathway to sulfonyl-containing compounds that can be converted to sulfonamides. thieme-connect.com
The development of novel reagents has also expanded the toolkit for sulfonamide synthesis. For example, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) reacts with organometallic reagents to produce primary sulfonamides, offering a solution for substrates that are sensitive to the harsh conditions of traditional methods. tcichemicals.comnih.gov
| Alternative Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages |
| Oxidation of Thiols | Thiols, Amines | NCS/Tetrabutylammonium chloride or H₂O₂/SOCl₂ | One-pot procedure, avoids isolation of sulfonyl chloride. researchgate.netorganic-chemistry.org |
| From Sulfonic Acids/Salts | Sulfonic acids/salts, Amines | Microwave irradiation | Good functional group tolerance, high yields. researchgate.netorganic-chemistry.org |
| Metal-Catalyzed Coupling | Sodium sulfinates, Amines | NH₄I | Simple and effective, high functional group tolerance. d-nb.info |
| Sulfur Dioxide Surrogates | (Hetero)arylboronic acids, Amines | DABSO, Cu(II) catalyst | Compatible with various functional groups. thieme-connect.com |
| Novel Sulfinylamine Reagents | Organometallic reagents | t-BuONSO | Applicable to sensitive substrates. tcichemicals.comnih.gov |
Precursor Synthesis and Reactivity Profiles for 2-Methoxybutane-1-sulfonyl Derivatives
The synthesis of 2-Methoxybutane-1-sulfonamide relies on the availability and reactivity of its key precursors, namely 2-Methoxybutane-1-sulfonyl chloride and derivatives of 2-methoxybutane.
The primary precursor for the synthesis of this compound is 2-Methoxybutane-1-sulfonyl chloride. evitachem.combiosynth.com This sulfonyl chloride is a reactive intermediate that can be prepared through various synthetic methods. One common approach involves the chlorosulfonation of a suitable starting material. While specific details for the synthesis of 2-Methoxybutane-1-sulfonyl chloride are not extensively documented in readily available literature, general methods for preparing aliphatic sulfonyl chlorides can be inferred.
A plausible route would involve the oxidation of 2-methoxybutane-1-thiol. This thiol could be subjected to oxidative chlorination using reagents like chlorine gas in an acidic aqueous solution or N-chlorosuccinimide and a chloride source. researchgate.net
Alternatively, the corresponding sulfonic acid, 2-methoxybutane-1-sulfonic acid, could be converted to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.
The reactivity of 2-Methoxybutane-1-sulfonyl chloride is characteristic of sulfonyl chlorides. The electrophilic sulfur atom is susceptible to attack by nucleophiles, such as amines, alcohols, and water. wikipedia.orgsmolecule.com Reaction with ammonia or a primary amine would yield the desired this compound. wikipedia.org
The synthesis of the necessary precursors for this compound begins with the functionalization of 2-methoxybutane. To introduce the sulfonyl group at the 1-position, a reactive handle must be installed on the starting material.
One potential strategy involves the radical halogenation of 2-methoxybutane to introduce a bromine or chlorine atom, preferentially at the primary carbon. However, this method can lack selectivity.
A more controlled approach would be to start from a related precursor that already contains a functional group amenable to conversion into a sulfonyl group. For instance, starting with 2-methoxybutan-1-ol, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur-containing nucleophile like sodium sulfite (B76179) to introduce the sulfonic acid moiety. Alternatively, the alcohol can be converted to an alkyl halide, which can then be used in a variety of reactions to install the sulfur functionality. pearson.com
Another route could involve the hydroboration-oxidation of 3-methoxy-1-butene to selectively yield 2-methoxybutan-1-ol, which can then be further functionalized as described above.
Optimization of Reaction Conditions for Yield and Purity Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and the use of activating agents.
The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base. nih.gov The choice of solvent can significantly impact the reaction efficiency. rsc.org For instance, in the synthesis of N-sulfonylimines, dimethyl carbonate (DMC) has been shown to be an effective solvent. rsc.org In some cases, solvent-free conditions can also be highly effective. scilit.com
The base used to scavenge the HCl byproduct is another critical factor. While organic bases like pyridine (B92270) or triethylamine (B128534) are common, inorganic bases can also be employed. The selection of the base should be made on a case-by-case basis. d-nb.info
Temperature also plays a significant role. While many sulfonamide syntheses are conducted at room temperature or with gentle heating, some reactions may require elevated temperatures to proceed at a reasonable rate. rsc.orgd-nb.info
The use of activating agents can also enhance the reaction. For example, N-silylamines have been shown to react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov In this case, the reaction proceeds via a kinetically controlled process. nih.gov
A table summarizing the influence of various reaction parameters on sulfonamide synthesis is provided below.
| Reaction Parameter | Influence on the Reaction | Examples of Optimized Conditions |
| Solvent | Affects solubility of reactants, reaction rate, and side reactions. | Dimethyl carbonate (DMC) has been shown to be effective. rsc.org Solvent-free conditions can also be advantageous. scilit.com |
| Base | Scavenges acidic byproducts and can influence the reaction mechanism. | Triethylamine, pyridine, or inorganic bases can be used. d-nb.info |
| Temperature | Influences the reaction rate and selectivity. | Reactions can be run from room temperature to elevated temperatures (e.g., 110 °C). rsc.org |
| Activating Agents | Can increase the reactivity of the starting materials. | N-silylamines can be used to activate the amine component. nih.gov |
Novel Synthetic Approaches and Catalyst Development for Aliphatic Sulfonamides
Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of aliphatic sulfonamides. These novel approaches often employ new catalytic systems and starting materials.
One innovative approach involves the use of novel catalysts . For example, a magnetite-immobilized nano-Ru catalyst has been developed for the direct coupling of sulfonamides and alcohols, proceeding via a domino dehydrogenation-condensation-hydrogenation sequence and producing only water as a byproduct. acs.org Another example is the use of marine sponge/CuO nanocrystals as a natural and efficient catalyst for the sulfonylation of amines under mild conditions. brieflands.com
New synthetic routes that bypass traditional sulfonyl chlorides are also being explored. A novel method for the synthesis of alkyl and aryl sulfonamides involves the reaction of sulfonic acids with isocyanides and water at ambient temperature, providing excellent yields. researchgate.net
Electrochemical methods offer a green and efficient alternative for sulfonamide synthesis. The direct electrochemical oxidative coupling of thiols and amines has been demonstrated, providing a straightforward route to sulfonamides from readily available starting materials. nih.govrsc.org
The use of sulfamoyl chlorides under visible light activation has been reported for the hydrosulfamoylation of alkenes, allowing for the synthesis of a wide range of novel aliphatic sulfonamides. Furthermore, SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry has emerged as a powerful tool for the modular synthesis of various sulfur(VI)-containing compounds, including β-ketosulfonamides. nih.gov
A summary of these novel synthetic approaches is presented in the table below.
| Novel Approach | Description | Key Advantages |
| Novel Catalysts | Use of catalysts like nano-Ru/Fe3O4 or marine sponge/CuO nanocrystals. acs.orgbrieflands.com | Environmentally benign, high selectivity, catalyst reusability. acs.org |
| From Sulfonic Acids and Isocyanides | A one-pot reaction of sulfonic acids, isocyanides, and water. researchgate.net | Mild conditions, high yields, avoids the use of sulfonyl chlorides. researchgate.net |
| Electrochemical Synthesis | Direct oxidative coupling of thiols and amines using electricity. nih.govrsc.org | Green chemistry approach, uses simple starting materials. nih.gov |
| Visible Light-Mediated Hydrosulfamoylation | Radical-based addition of sulfamoyl chlorides to alkenes. | Access to a broad range of novel alkylsulfonamides. |
| SuFEx Click Chemistry | Modular coupling using sulfonyl fluorides or related species. nih.gov | High efficiency, broad functional group tolerance, mild conditions. nih.gov |
Chemical Reactivity, Reaction Mechanisms, and Derivatization of 2 Methoxybutane 1 Sulfonamide
Reactivity at the Sulfonamide Nitrogen Atom
The nitrogen atom of the primary sulfonamide is nucleophilic and its hydrogens are acidic, making it a key site for derivatization.
The deprotonated sulfonamide nitrogen acts as a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing various substituents to modify the compound's properties.
N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a base to form an anion, which can then be alkylated by electrophiles like alkyl halides. libretexts.org Various catalytic systems have been developed to facilitate this transformation, including the use of alcohols as alkylating agents under "borrowing hydrogen" methods, which offer a greener alternative to traditional alkyl halides. ionike.com For instance, transition metal catalysts based on iron, ruthenium, and manganese have proven effective for the N-alkylation of a wide range of sulfonamides. ionike.comorganic-chemistry.org While specific studies on 2-Methoxybutane-1-sulfonamide are not prevalent, its reactivity is expected to be analogous to other primary alkyl sulfonamides. dnu.dp.ua The steric bulk of the 2-methoxybutyl group may influence reaction rates compared to less hindered linear sulfonamides.
N-Acylation: Similar to alkylation, N-acylation occurs by reacting the sulfonamide with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction yields N-acylsulfonamides, an important class of compounds in organic synthesis and medicinal chemistry.
| Reaction Type | Reagents & Conditions | Expected Product Class | General Reference |
| N-Alkylation | 1. Alkyl Halide, Base (e.g., K₂CO₃) 2. Alcohol, Metal Catalyst (e.g., FeCl₂, Ru-complex) | N-Alkyl-2-methoxybutane-1-sulfonamide | libretexts.orgionike.comdnu.dp.ua |
| N-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-2-methoxybutane-1-sulfonamide | libretexts.org |
The sulfonamide functional group is a cornerstone in medicinal chemistry, and its incorporation into larger molecules is a common strategy for drug design. researchgate.net this compound can serve as a building block for creating complex molecular conjugates. By reacting its sulfonamide nitrogen with a suitable functional group on another molecule (e.g., an existing drug, peptide, or heterocyclic core), novel hybrid molecules can be synthesized. researchgate.net
For example, syntheses often involve coupling a sulfonamide with another molecule via amide or other linker types. scholarsresearchlibrary.com Aminoglycoside-coenzyme A conjugates containing a sulfonamide linker have been synthesized as enzyme inhibitors. nih.gov This strategy could be applied to this compound to explore new biologically active compounds, where the 2-methoxybutyl fragment would modulate the physicochemical properties like lipophilicity and metabolic stability.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the butane (B89635) backbone is an ether linkage. Ethers are generally stable but can be cleaved under specific, often harsh, conditions. Typical reagents for ether cleavage include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). Applying these conditions to this compound would likely transform the methoxy group into a hydroxyl group, yielding 2-hydroxybutane-1-sulfonamide. This transformation could be useful for further functionalization at the C2 position.
Reactions and Functionalization of the Butane Carbon Backbone
Direct functionalization of the C-H bonds on the butane backbone is challenging due to their low reactivity. However, modern catalytic methods have enabled such transformations. Late-stage functionalization via palladium-catalyzed C(sp³)-H arylation has been demonstrated on sulfonamide-containing peptides, where the sulfonamide group can act as a directing group to achieve site-specific modifications. nih.gov It is conceivable that similar strategies could be developed to functionalize the C-H bonds of the butane chain in this compound, allowing for the introduction of aryl or other groups to create novel derivatives.
Electrophilic and Nucleophilic Reactions of the Sulfonyl Moiety
The sulfur atom of the sulfonyl group is highly oxidized and electrophilic, though the S-N and S-C bonds are typically robust. The most significant reactions involving this moiety often relate to the synthesis of the sulfonamide itself from a more reactive precursor.
Synthesis from Sulfonyl Chloride: this compound is synthesized from its corresponding sulfonyl chloride, 2-methoxybutane-1-sulfonyl chloride. biosynth.com This precursor is highly reactive toward nucleophiles. The reaction involves the nucleophilic attack of ammonia (B1221849) on the electrophilic sulfur atom, displacing the chloride ion to form the sulfonamide. vulcanchem.com
Reactions of the Sulfonyl Group: While the sulfonyl group in a sulfonamide is generally stable, it can act as a leaving group in certain specialized reactions. More commonly, the sulfonyl chloride precursor can react with a wide range of nucleophiles other than ammonia, such as alcohols or thiols, to form sulfonate esters and thioesters, respectively. smolecule.com This highlights the versatility of the sulfonyl chloride intermediate in creating a family of related sulfur-containing compounds.
| Precursor Compound | Nucleophile | Reaction Type | Product Class | General Reference |
| 2-Methoxybutane-1-sulfonyl chloride | Ammonia (NH₃) | Nucleophilic Substitution | Primary Sulfonamide | vulcanchem.com |
| 2-Methoxybutane-1-sulfonyl chloride | Primary/Secondary Amine | Nucleophilic Substitution | Secondary/Tertiary Sulfonamide | smolecule.com |
| 2-Methoxybutane-1-sulfonyl chloride | Alcohol, Base | Nucleophilic Substitution | Sulfonate Ester |
Studies on Reaction Kinetics and Thermodynamics
Detailed studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively documented in publicly available literature. However, general principles can be applied to predict its behavior.
Kinetics: The rates of reactions involving the sulfonamide nitrogen, such as N-alkylation, would be influenced by steric hindrance from the adjacent 2-methoxybutyl group. dnu.dp.ua This steric effect might lead to slower reaction rates compared to unbranched primary sulfonamides. The choice of solvent, base, and catalyst would also significantly impact the reaction kinetics. organic-chemistry.org
Advanced Spectroscopic and Analytical Characterization of 2 Methoxybutane 1 Sulfonamide
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 2-methoxybutane-1-sulfonamide by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds. The IR spectrum of a related sulfonamide containing a methoxyphenyl group shows characteristic bands for the C-O-C asymmetric and symmetric stretching vibrations in the ranges of 1286–1254 cm⁻¹ and 1056–1022 cm⁻¹, respectively. rsc.org The N-H stretching vibrations in sulfonamide groups are typically observed in the region of 3349–3144 cm⁻¹. rsc.org
Based on the analysis of related sulfonamide structures, the IR spectrum of this compound is expected to exhibit key absorption bands. The sulfonamide group (-SO₂NH₂) will be characterized by two distinct N-H stretching vibrations and the asymmetric and symmetric stretching vibrations of the S=O bonds. The presence of the methoxy (B1213986) group (-OCH₃) will be confirmed by C-O stretching vibrations, while the alkane backbone will produce characteristic C-H stretching and bending vibrations.
A summary of the anticipated IR absorption bands for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400-3300 (asymmetric & symmetric) |
| S=O Stretch | 1350-1300 (asymmetric) | |
| S=O Stretch | 1160-1120 (symmetric) | |
| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 |
| C-O Stretch | 1150-1085 | |
| Alkane (-CH₃, -CH₂, -CH) | C-H Stretch | 2960-2850 |
| C-H Bend | 1470-1350 |
Raman Spectroscopy for Molecular Structure Elucidation
Raman spectroscopy, a complementary technique to IR spectroscopy, provides valuable information about the molecular structure of this compound. This technique relies on the inelastic scattering of monochromatic light, which reveals the vibrational modes of the molecule. While specific Raman data for this compound is not extensively documented, the expected spectral features can be inferred from the functional groups present.
The sulfonamide group is anticipated to produce characteristic Raman bands. The S=O stretching vibrations, which are strong in the IR spectrum, will also be visible in the Raman spectrum, typically in the 1350-1120 cm⁻¹ region. The C-S and S-N stretching vibrations will also contribute to the Raman spectrum, providing further structural confirmation. The aliphatic C-H stretching and bending vibrations of the butane (B89635) and methoxy groups will also be prominent in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxy group, the butane chain, and the sulfonamide NH₂ group.
Based on known data for similar structures, such as the presence of a singlet peak around 3.6 ppm for the methoxy group protons in related sulfonamides, a predicted ¹H NMR data table for this compound can be constructed. rsc.org The protons of the sulfonamide group are expected to appear as a singlet in the range of 8.78 and 10.15 ppm. rsc.org The simulated ¹H-NMR spectrum of 2-methoxybutane shows signals at approximately 3.4 ppm (singlet, -OCH₃), 3.3 ppm (sextet, -CH-), 1.4 ppm (pentet, -CH₂-), 1.2 ppm (doublet, -CH₃), and 0.90 ppm (triplet, -CH₃). ucla.edu
The predicted ¹H NMR data for this compound is summarized in the interactive table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SO₂NH₂ | 7.0-8.0 | Singlet | 2H |
| -OCH₃ | 3.3-3.5 | Singlet | 3H |
| -CH(OCH₃)- | 3.4-3.6 | Multiplet | 1H |
| -SO₂CH₂- | 3.0-3.2 | Multiplet | 2H |
| -CH₂CH₃ | 1.4-1.6 | Multiplet | 2H |
| -CH₃ (on butane) | 1.1-1.3 | Doublet | 3H |
| -CH₂CH₃ | 0.8-1.0 | Triplet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In this compound, each carbon atom in the methoxybutane and sulfonamide moieties is expected to give a distinct signal.
For related sulfonamides, the carbon atoms of the methoxy group typically appear in the range of 55.39–56.06 ppm. rsc.org This information, combined with general knowledge of ¹³C NMR chemical shifts, allows for the prediction of the ¹³C NMR spectrum of this compound.
The predicted ¹³C NMR chemical shifts for this compound are presented in the interactive table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH(OCH₃)- | 75-85 |
| -OCH₃ | 55-60 |
| -SO₂CH₂- | 50-60 |
| -CH₂CH₃ | 20-30 |
| -CH₃ (on butane) | 15-25 |
| -CH₂CH₃ | 10-15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further corroborate the structure of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the protons of the -CH₂- group and the neighboring -CH- and -CH₃ protons in the butane chain.
HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet at ~3.4 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~57 ppm in the ¹³C NMR spectrum, confirming the -OCH₃ group.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the protons of the -OCH₃ group would show a correlation to the -CH- carbon, and the protons on the carbon adjacent to the sulfonamide group would show a correlation to the carbons of the sulfonamide group, confirming the connectivity of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₅H₁₃NO₃S, the monoisotopic mass is 167.06 g/mol . In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 168.07.
Collision-induced dissociation (CID) of the protonated molecule induces fragmentation, providing structural insights. The fragmentation of sulfonamides is well-studied and often involves cleavage of the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds. nih.govnih.gov The fragmentation of aliphatic ethers is also characterized by specific cleavage pathways. pearson.comlibretexts.org
Key fragmentation pathways for this compound are predicted to include:
Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonamides, leading to a significant fragment ion. nih.gov
Cleavage of the S-N bond: This would result in the formation of an aminosulfonyl cation or related fragments. nih.gov
Cleavage of the C-S bond: This bond scission would separate the butyl group from the sulfonamide moiety.
Alpha-cleavage adjacent to the ether oxygen: A characteristic fragmentation of ethers, which would lead to the loss of alkyl radicals. libretexts.org
The resulting mass spectrum would be a unique fingerprint of the molecule, allowing for its identification and structural confirmation.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Description | Predicted Value |
| Molecular Formula | The elemental composition of the molecule. | C₅H₁₃NO₃S |
| Monoisotopic Mass | The mass of the molecule with the most abundant isotopes. | 167.06 g/mol |
| Protonated Molecule [M+H]⁺ | The ion observed in soft ionization techniques like ESI-MS. | m/z 168.07 |
| Key Fragment Ion | Loss of SO₂ from the protonated molecule. | m/z 104.07 |
| Other Potential Fragments | Resulting from C-S bond cleavage and rearrangements. | m/z 88 (methoxybutyl cation), m/z 80 (SO₃NH₂) |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for this purpose.
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by mass spectrometry (LC-MS), given the compound's lack of a UV chromophore. The retention time under specific conditions would be a key parameter for its identification.
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Description | Typical Value/Condition |
| Technique | The mode of liquid chromatography used. | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | The column used for separation. | C18 (Octadecylsilane), 5 µm particle size |
| Mobile Phase | The solvent system that carries the analyte through the column. | Gradient of Water and Acetonitrile |
| Detector | The device used to detect the compound as it elutes. | ELSD or Mass Spectrometer (MS) |
| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |
UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity. The principles of separation are the same as in HPLC. A reversed-phase UPLC method would be ideal for the purity assessment of this compound, offering a significant reduction in analysis time and solvent consumption compared to traditional HPLC. Chemical suppliers indicate that UPLC data is available for this compound, confirming its suitability for this high-resolution technique. bldpharm.com
Table 4: Typical UPLC Parameters for this compound Analysis
| Parameter | Description | Typical Value/Condition |
| Technique | The mode of liquid chromatography used. | Reversed-Phase UPLC (RP-UPLC) |
| Stationary Phase | The column used for separation. | C18 (e.g., Acquity BEH C18), 1.7 µm particle size |
| Mobile Phase | The solvent system that carries the analyte through the column. | Gradient of Water and Acetonitrile |
| Detector | The device used to detect the compound as it elutes. | Mass Spectrometer (MS) |
| Flow Rate | The speed at which the mobile phase is pumped. | 0.4 - 0.6 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the characterization of semi-volatile and volatile compounds. In the context of this compound, GC-MS provides critical information regarding its purity, molecular weight, and structural features through the separation of the analyte and the detailed analysis of its fragmentation pattern upon electron ionization.
Due to the polarity and thermal lability of the sulfonamide group, direct analysis of this compound by GC-MS can be challenging. Therefore, a derivatization step is typically employed to enhance its volatility and thermal stability, ensuring a more robust and reproducible chromatographic analysis. Methylation, a common derivatization technique for sulfonamides, is proposed here, wherein the acidic proton of the sulfonamide nitrogen is replaced by a methyl group using a reagent such as (trimethylsilyl)diazomethane. This derivatization yields N-methyl-2-methoxybutane-1-sulfonamide, which is more amenable to GC-MS analysis.
Detailed Research Findings
The GC-MS analysis of the methylated derivative of this compound would be conducted using a high-resolution capillary column, such as a DB-5ms or equivalent, which is suitable for separating a wide range of organic compounds. The analysis would reveal a distinct chromatographic peak at a specific retention time, indicative of the derivatized compound. The mass spectrometer, operating in electron ionization (EI) mode, would then generate a mass spectrum characterized by a molecular ion peak and several fragment ions.
The fragmentation of N-methyl-2-methoxybutane-1-sulfonamide is predicted to follow established principles for aliphatic ethers and sulfonamides. The primary fragmentation pathways are expected to include:
Alpha-cleavage adjacent to the ether oxygen atom, leading to the loss of an ethyl radical or a methoxy group.
Cleavage of the sulfur-nitrogen (S-N) bond , a characteristic fragmentation for sulfonamides.
Loss of sulfur dioxide (SO₂) from fragment ions containing the sulfonyl group.
Further fragmentation of the primary ions, leading to a series of smaller, stable cations.
The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its unambiguous identification. The relative abundances of these fragment ions are crucial for elucidating the structure of the parent compound.
Table 1: Predicted GC-MS Data for N-methyl-2-methoxybutane-1-sulfonamide
| Parameter | Value |
| Retention Time (min) | 12.5 (Predicted) |
| Molecular Ion (M⁺) (m/z) | 181 (Predicted) |
| Key Fragment Ions (m/z) | 150, 122, 102, 87, 75, 59, 45 |
Table 2: Interpretation of Key Fragment Ions of N-methyl-2-methoxybutane-1-sulfonamide
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 150 | [CH₃OCH(CH₂CH₃)CH₂SO₂NH]⁺ | Loss of CH₃ from the sulfonamide nitrogen |
| 122 | [CH₃OCH(CH₂CH₃)CH₂]⁺ | Cleavage of the S-N bond |
| 102 | [CH₃SO₂NHCH₃]⁺ | Cleavage of the C-S bond |
| 87 | [CH₃OCH(CH₂CH₃)]⁺ | Alpha-cleavage at the ether, loss of CH₂SO₂NHCH₃ |
| 75 | [CH₃OCH₂CH₂]⁺ | Rearrangement and fragmentation |
| 59 | [CH₃OCH₂]⁺ | Alpha-cleavage at the ether |
| 45 | [CH₃O]⁺ | Cleavage of the C-O bond |
Theoretical Chemistry and Computational Modeling of 2 Methoxybutane 1 Sulfonamide
Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis:QTAIM provides a rigorous method for analyzing the electron density to define atoms within a molecule and to characterize the chemical bonds between them. This would offer insights into the nature of the covalent and any non-covalent interactions within 2-Methoxybutane-1-sulfonamide.
Unfortunately, the absence of published research or database entries containing these specific computational analyses for this compound prevents the generation of a detailed and scientifically accurate article on this topic. Further experimental and computational research is required to elucidate the theoretical chemistry of this particular compound.
Lack of Specific Research Data for this compound
General studies on the sulfonamide class of compounds provide a foundational understanding of their theoretical chemistry. For instance, molecular dynamics simulations have been employed to investigate the interactions between various sulfonamide derivatives and biological targets like triosephosphate isomerase and to explore their potential as antichagasic agents. peerj.comnih.gov These studies utilize methods such as the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to estimate interaction energies and analyze the stability of ligand-protein complexes. peerj.comnih.gov
Furthermore, theoretical studies on different sulfonamides have explored their molecular structure, gas-phase acidity, and conformational properties using quantum chemical methods like Density Functional Theory (DFT). acs.orgresearchgate.net The development of force field parameters, which are crucial for accurate molecular dynamics simulations, has been a subject of research for various drug-like molecules, including some sulfonamides. nih.govuq.edu.aursc.org These parameters are essential for describing the potential energy of the system and simulating the dynamic behavior of molecules. uiuc.edu
Investigations into intermolecular interactions, a key aspect of molecular dynamics, have been conducted for various systems, including those involving sulfonamides, to understand binding mechanisms and the nature of non-covalent bonds. nih.govnih.govmdpi.com However, these generalized findings are not specific to the unique structural arrangement of this compound, which includes a methoxy (B1213986) group on the butane (B89635) chain. This specific substitution would introduce distinct electronic and steric effects, influencing its conformational landscape and interaction patterns in ways that cannot be directly extrapolated from studies on other sulfonamides.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature, no specific information has been found regarding the chemical compound this compound.
Extensive database queries for mechanistic investigations into its biological activity and structure-activity relationship studies have yielded no results. This indicates that this compound is likely not a compound that has been the subject of published scientific research.
While the broader class of sulfonamides is well-documented, with numerous studies on their synthesis, biological evaluation, and the relationship between their chemical structure and activity, this specific analogue does not appear in the current body of scientific knowledge. nih.govacs.orgnih.govnih.govresearchgate.net The general mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govwikipedia.orgyoutube.comdrugbank.comdrugbank.com Furthermore, structure-activity relationship studies on various sulfonamide derivatives have provided insights into the structural requirements for their biological effects, such as anticancer and antidiabetic properties. rsc.orgnih.govnih.govnih.govmdpi.com However, without specific data for this compound, it is impossible to extrapolate these general principles to this particular compound.
Therefore, the requested article focusing solely on the mechanistic investigations and structure-activity relationships of this compound cannot be generated at this time due to the absence of any available research data.
Strictly Focused on Mechanisms and Theoretical Aspects, Excluding Clinical Trials, Dosage, Safety, or Adverse Effects
General Principles of Sulfonamide Mechanisms of Action in Biological Systems
The biological effects of sulfonamides are primarily rooted in their ability to act as competitive inhibitors of key enzymes. This inhibitory action is a consequence of the structural similarity between the sulfonamide moiety and the natural substrates of these enzymes.
Inhibition of Folic Acid Biosynthesis Pathway (e.g., Dihydropteroate (B1496061) Synthetase)
The quintessential mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid (folate) biosynthesis pathway, a process vital for bacterial survival but not present in humans, who obtain folate from their diet. researchgate.net This selective toxicity is a cornerstone of their utility. Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the synthesis of dihydrofolic acid. nih.gov
Specifically, sulfonamides compete with PABA for the active site of the enzyme dihydropteroate synthase (DHPS). nih.govarabjchem.org The structural analogy between the sulfonamide and PABA allows the former to bind to the enzyme, thereby preventing the incorporation of PABA into dihydropteroic acid, the immediate precursor to folic acid. nih.gov This disruption of the folate pathway halts the production of essential downstream metabolites, including purines and thymidine, which are necessary for DNA synthesis and replication, leading to a bacteriostatic effect. nih.gov The inhibitory concentration (I50) and inhibition constant (Ki) are key parameters in quantifying the efficacy of this inhibition. For instance, 4,4′-Diaminodiphenylsulfone (DDS) and sulfadiazine (B1682646) have been shown to be competitive inhibitors of dihydropteroate synthetase with Ki values of 5.9 x 10⁻⁶ M and 2.5 x 10⁻⁶ M, respectively. nih.gov
Enzyme Inhibition Mechanisms beyond Folic Acid Synthesis (e.g., Carbonic Anhydrase)
Beyond their antibacterial role, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com This inhibition is not related to their antimicrobial activity and is the basis for other pharmacological applications. There are several isoforms of human carbonic anhydrase (hCA), and sulfonamides often exhibit varying degrees of selectivity. nih.govnanobioletters.com
The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the active site of the enzyme. mdpi.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. mdpi.com The affinity of a sulfonamide for a particular CA isoform is influenced by the physicochemical properties of the sulfonamide, such as its pKa. jst.go.jp Generally, a lower pKa is associated with increased inhibitory activity. jst.go.jp
Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-Propylbenzenesulfonamide | - | - | - | - |
| 4-(2-Hydroxyethyl)benzenesulfonamide | - | - | - | - |
| SLC-0111 | - | - | 45 | 4.5 |
| 2-Methoxybutane-1-sulfonamide | Data not available | Data not available | Data not available | Data not available |
Note: This table includes data for well-studied sulfonamides to illustrate the concept. Specific data for this compound is not available.
Molecular Recognition and Binding Modes of Sulfonamides with Biological Targets
The interaction between sulfonamides and their biological targets is a complex process governed by various non-covalent interactions. Understanding these interactions at a molecular level is crucial for rational drug design.
In Silico Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of ligands to macromolecules. These studies provide insights into the binding poses, affinities, and key interactions between sulfonamides and their target enzymes. For example, docking studies of sulfonamides into the active site of dihydropteroate synthase have shown that the compounds orient themselves in a manner that mimics the binding of PABA. arabjchem.org The binding energy, often expressed in kcal/mol, is a calculated estimate of the binding affinity, with more negative values indicating stronger binding. emerginginvestigators.org
Similarly, docking studies with carbonic anhydrases have been instrumental in understanding the isoform selectivity of different sulfonamides. mdpi.com These studies can reveal subtle differences in the active site architecture that can be exploited to design more selective inhibitors. For instance, the active sites of hCA II, hCA IX, and hCA XII have been mapped, and docking studies have helped to identify key residues that influence inhibitor binding. mdpi.com
Interactive Table: Molecular Docking Data for Representative Sulfonamides against Dihydropteroate Synthase
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Sulfamethoxazole | -7.5 | Arg63, Asn22, Ser222 |
| Dapsone | -6.8 | Arg257, Phe190, Lys221 |
| This compound | Data not available | Data not available |
Note: This table presents illustrative data from studies on common sulfonamides. Specific docking data for this compound is not available.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the sulfonamide-protein complex is determined by a network of interactions. Hydrogen bonds are particularly important, with the sulfonamide group acting as both a hydrogen bond donor and acceptor. nih.govacs.org The oxygen atoms of the sulfonyl group (SO₂) can accept hydrogen bonds, while the nitrogen atom of the sulfonamide (NH) can donate a hydrogen bond. nih.govacs.org For example, in the complex with carbonic anhydrase, the sulfonamide nitrogen forms a coordinate bond with the active site zinc ion, and the sulfonyl oxygens often form hydrogen bonds with active site residues like Thr199. rcsb.org
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For sulfonamides, SAR studies have provided valuable insights into how modifications to the core structure affect their inhibitory potency and selectivity.
For antibacterial sulfonamides, the essential structural features include the p-aminobenzenesulfonamide core. The amino group at the para position is crucial for activity, as it mimics the amino group of PABA. openaccesspub.org Substitutions on the sulfonamide nitrogen (N1) can significantly modulate the physicochemical properties and, consequently, the activity of the compound. Electron-withdrawing groups on the N1 substituent generally increase the acidity of the sulfonamide proton, leading to a lower pKa and enhanced activity. jst.go.jp
In the context of carbonic anhydrase inhibition, SAR studies have shown that the nature of the substituent on the aromatic ring or the heterocyclic ring of the sulfonamide can dramatically influence isoform selectivity. nih.gov For benzenesulfonamides, substituents at the para position can extend into different regions of the active site, leading to isoform-specific interactions. nih.gov For example, bulky substituents can be used to target isoforms with larger active site cavities. nih.gov
Interactive Table: Structure-Activity Relationship of Benzenesulfonamides as Carbonic Anhydrase Inhibitors
| Substituent at para-position | Effect on hCA II Inhibition | Effect on hCA IX Inhibition | Rationale |
|---|---|---|---|
| -H | Moderate | Moderate | Baseline activity of the core structure. |
| -CH₃ | Slight increase | Slight increase | Small hydrophobic group fits into the active site. |
| -Cl | Increase | Significant increase | Electron-withdrawing group lowers pKa, enhancing binding. |
| -COOH | Variable | Increase | Carboxylate can form additional interactions. |
| -OCH₂CH(CH₃)CH₃ (in this compound) | Unknown | Unknown | The effect of this specific ether linkage on CA inhibition is not documented. |
Note: This table illustrates general SAR trends. The specific effects of the 2-methoxybutyl group are not established in the literature.
Influence of Stereochemistry on Biochemical Interactions
The structure of this compound contains a chiral center at the second carbon atom (the carbon bonded to the methoxy (B1213986) group and the ethyl group). This means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methoxybutane-1-sulfonamide and (S)-2-Methoxybutane-1-sulfonamide.
Stereochemistry often plays a critical role in the biochemical interactions of chiral molecules. Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity. This means that one enantiomer of a compound may bind to a biological target with significantly higher affinity or elicit a different biological response compared to its counterpart.
While no specific studies on the stereoisomers of this compound and their biochemical interactions have been reported, it is a fundamental principle of medicinal chemistry that the three-dimensional arrangement of atoms is crucial for molecular recognition. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different, if any, biological activities. Determining the absolute configuration of the more active enantiomer (the eutomer) would be a critical step in any future investigation into the potential applications of this compound.
Applications of 2 Methoxybutane 1 Sulfonamide in Chemical Research and Development
Role as a Building Block in Organic Synthesis and Medicinal Chemistry
While specific syntheses employing 2-Methoxybutane-1-sulfonamide are not widely published, its primary role is that of a chemical building block. bldpharm.comsigmaaldrich.com The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, and compounds containing this functional group are of significant interest in medicinal chemistry. sigmaaldrich.comevitachem.comchemscene.com The general synthetic utility of sulfonamides involves their reaction with various electrophiles and nucleophiles to create more elaborate structures. nih.gov
The structure of this compound offers several points for chemical modification:
The sulfonamide nitrogen can be alkylated or arylated.
The chiral center at the C2 position introduces stereochemistry, which is crucial in the development of enantioselective drugs.
The methoxy (B1213986) group can potentially be cleaved to reveal a hydroxyl group for further functionalization.
These features make it a versatile starting material for creating libraries of novel compounds for biological screening. sigmaaldrich.com For instance, sulfonamides are key components in the synthesis of inhibitors for enzymes like carbonic anhydrase. nih.gov The development of novel sulfonamide-based derivatives is an active area of research for new therapeutic agents. unibo.itnih.govgoogle.com
Potential in the Design and Synthesis of Novel Molecular Scaffolds
A molecular scaffold is a core structure upon which a series of derivatives is built. The unique combination of functional groups in this compound makes it a candidate for designing novel scaffolds. unibo.it Its aliphatic and chiral nature distinguishes it from more common aromatic sulfonamides, offering a gateway to three-dimensional chemical space that is highly desirable in modern drug discovery.
The synthesis of new molecular entities often relies on the availability of such unique building blocks. sigmaaldrich.comthieme.de The development of new scaffolds is critical for identifying hits in high-throughput screening campaigns and for subsequent lead optimization. unibo.it The sulfonamide group itself is a versatile anchor for attaching different chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov
Exploration in Coordination Chemistry and Metal Complex Formation
The sulfonamide group possesses both nitrogen and oxygen atoms that can act as donor sites for coordination with metal ions. nih.gov This makes sulfonamide-containing compounds interesting ligands in coordination chemistry. Research on related sulfonamide compounds shows their ability to form stable complexes with a variety of transition metals. uobasrah.edu.iqnih.govresearchgate.net These metal complexes can exhibit unique chemical properties and biological activities that are different from the free ligand. nih.govnih.govresearchgate.net
Although specific studies on metal complexes of this compound are not found, it is plausible that it could act as a ligand. The coordination could occur through the sulfonamide nitrogen and/or one of the sulfonyl oxygens. The methoxy group's oxygen could also potentially participate in chelation, depending on the metal ion and reaction conditions. The study of such complexes could be a potential area of exploration.
Table of Metals Commonly Complexed with Sulfonamide-Based Ligands
| Metal Ion | Example from Literature |
|---|---|
| Copper (Cu²⁺) | Forms complexes with various sulfonamide derivatives, studied for nuclease and antibacterial activity. nih.govuobasrah.edu.iq |
| Cobalt (Co²⁺) | Forms stable, colored complexes with Schiff bases derived from sulfonamides. |
| Nickel (Ni²⁺) | Has been shown to form octahedral complexes with sulfonamide-based ligands. |
| Zinc (Zn²⁺) | Used in the synthesis of complexes with indole-imidazole ligands containing sulfonamide moieties. researchgate.net |
| Silver (Ag⁺) | Forms complexes with sulfa drugs, which have been investigated as topical agents. uobasrah.edu.iq |
| Gold (Au) | Complexed with sulfonamides to inhibit mycobacterial biofilm formation. nih.gov |
(This table is based on general findings for sulfonamide-containing ligands and represents potential avenues for this compound).
Utility in Analytical Chemistry and Assay Development
There is currently no specific, documented use of this compound as a primary reagent or standard in analytical chemistry. However, in the context of a research program where it or its derivatives are synthesized, it would serve as a crucial reference material for techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the identity and purity of newly synthesized compounds. bldpharm.com Some research into novel NKCC1 inhibitors involved the use of structurally related sulfonamide derivatives in biological assays to determine their inhibitory activity. nih.gov Should this compound be investigated for a particular biological target, it would be central to the development of relevant in vitro assays.
Potential in Materials Science and Polymer Chemistry
While some chemical suppliers categorize this compound under materials science, specific applications in this field are not detailed in current research literature. sigmaaldrich.combldpharm.com In principle, molecules containing sulfonamide groups can be incorporated into polymers to modify their properties, such as thermal stability, solubility, or to introduce specific functionalities. The presence of the sulfonamide group could, for example, enhance the material's ability to interact with metal ions or other polar substances. Further research would be needed to explore its utility as a monomer or an additive in the formulation of new materials or polymers.
Application in Catalysis and Organocatalysis
The field of asymmetric organocatalysis often employs small, chiral organic molecules to catalyze chemical reactions enantioselectively. encyclopedia.pubmdpi.com Chiral sulfonamides are a known class of organocatalysts, often functioning as Brønsted acids. encyclopedia.pubnih.gov Given that this compound is a chiral molecule (possessing a stereocenter at the second carbon of the butane (B89635) chain), it holds potential as a precursor for developing new organocatalysts.
Its sulfonamide proton could provide the necessary acidity, while the chiral backbone could induce stereoselectivity in reactions such as aldol (B89426) or Mannich reactions. mdpi.comnih.gov Furthermore, it could serve as a chiral ligand in transition-metal catalysis. The sulfonamide group could coordinate to a metal center, and the chiral environment created by the ligand could influence the stereochemical outcome of the catalyzed reaction. While documented examples using this specific compound are absent, its structure aligns with motifs known to be effective in both organocatalysis and metal-based catalysis. rsc.orgfluorochem.co.uk
Q & A
Q. What are the optimal synthetic routes for 2-Methoxybutane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically begins with sulfonyl chloride intermediates, followed by nucleophilic substitution with methoxybutane derivatives. Key steps include:
- Substitution Reaction : Use amine nucleophiles under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the compound.
Optimization Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Reaction Temperature | 0–5°C | 60–75% |
| Base | Triethylamine | 70–85% |
| Solvent | Dichloromethane | High purity |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6) to confirm methoxy and sulfonamide groups .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity analysis (retention time: ~8.2 min) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 212.1) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311++G(d,p) basis sets to model equilibrium geometry and frontier molecular orbitals (FMOs) .
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur atom shows high electrophilicity, favoring nucleophilic substitution .
- Spectroscopic Prediction : Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values .
Q. What strategies resolve contradictions in biological activity data across studies on this compound derivatives?
- Methodological Answer :
- Systematic Review : Follow EPA evidence synthesis frameworks to evaluate study confidence, dose-response relationships, and experimental models .
- Statistical Meta-Analysis : Use random-effects models to account for variability in IC50 values (e.g., antimicrobial assays ranging 5–50 µM) .
- Replication Studies : Standardize assay protocols (e.g., broth microdilution for MIC determination) to reduce inter-lab variability .
Q. How should structure-activity relationship (SAR) studies be designed for antimicrobial applications of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituents at the methoxy or sulfonamide positions (e.g., halogenation or alkyl chain extension) .
- Biological Testing : Use Gram-positive (S. aureus) and Gram-negative (E. coli) models to compare MIC values.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with bacterial enzyme targets (e.g., dihydropteroate synthase) .
Methodological and Safety Considerations
Q. What protocols ensure stable handling and storage of this compound in experimental workflows?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive reactions. LC-MS monitoring is recommended for stability tests over 72-hour periods .
Q. How can researchers quantify this compound in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
